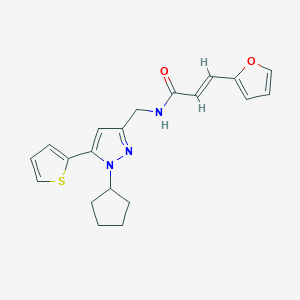

(E)-N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(furan-2-yl)acrylamide

Description

(E)-N-((1-Cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(furan-2-yl)acrylamide is a synthetic acrylamide derivative featuring a pyrazole core substituted with a cyclopentyl group at the 1-position and a thiophene ring at the 5-position. The acrylamide moiety is conjugated with a furan-2-yl group in the (E)-configuration. Its design leverages the electronic and steric effects of thiophene (electron-rich sulfur heterocycle) and furan (oxygen-containing ring), combined with the lipophilic cyclopentyl group, to modulate bioavailability and binding affinity .

Properties

IUPAC Name |

(E)-N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-3-(furan-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S/c24-20(10-9-17-7-3-11-25-17)21-14-15-13-18(19-8-4-12-26-19)23(22-15)16-5-1-2-6-16/h3-4,7-13,16H,1-2,5-6,14H2,(H,21,24)/b10-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPDRIAWYJMBPKX-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=N2)CNC(=O)C=CC3=CC=CO3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)N2C(=CC(=N2)CNC(=O)/C=C/C3=CC=CO3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(furan-2-yl)acrylamide is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its structure comprises a pyrazole moiety linked to a furan ring, which is known to exhibit various pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 399.5 g/mol. The compound features a complex arrangement that includes a cyclopentyl group, a thiophene ring, and an acrylamide functional group, which may influence its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, certain derivatives have shown significant antiproliferative activity against various cancer cell lines, including MCF-7 breast cancer cells, with IC50 values as low as 0.08 µM . The presence of the pyrazole and furan rings in the structure of (E)-N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(furan-2-yl)acrylamide may contribute to similar anticancer properties.

Anti-inflammatory Activity

Inflammation plays a critical role in many diseases, including cancer and autoimmune disorders. Compounds containing pyrazole structures have been reported to exhibit anti-inflammatory effects. For instance, studies on related pyrazole derivatives indicated their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process . This suggests that (E)-N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(furan-2-yl)acrylamide may also possess anti-inflammatory properties.

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Pyrazole derivatives have been evaluated for their efficacy against various bacterial and fungal strains. For example, compounds with similar functional groups demonstrated significant antifungal activity against Fusarium oxysporum with MIC values comparable to established antifungal agents . This indicates potential for (E)-N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(furan-2-yl)acrylamide in treating infections.

Case Studies and Research Findings

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences and Similarities

The compound shares structural motifs with other acrylamide-pyrazole hybrids, such as (2E)-2-Cyano-3-[5-(4-methylphenyl)-2-furyl]-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acrylamide (). A comparative analysis is outlined below:

Key Implications :

- The cyclopentyl group increases steric bulk and lipophilicity, which may influence membrane permeability and metabolic stability relative to the smaller methyl substituent in .

- The absence of a cyano group in the target compound reduces electron-withdrawing effects, possibly altering reactivity in nucleophilic environments .

Crystallographic and Supramolecular Comparisons

While crystallographic data for the target compound are unavailable, analogous compounds like (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione () demonstrate the role of hydrogen bonding (N–H···O, N–H···S) in forming supramolecular assemblies. If the target compound crystallizes similarly, its furan and thiophene groups could participate in C–H···π or π-π interactions, while the acrylamide’s NH group may act as a hydrogen-bond donor. The cyclopentyl group’s conformational flexibility might disrupt tight packing, reducing crystallinity compared to rigid analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.